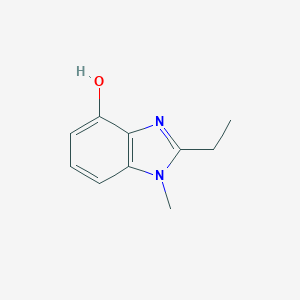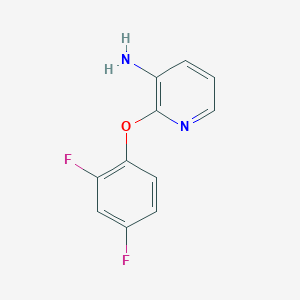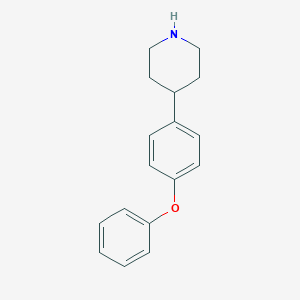
5-クロロ-3-ヨードピリジン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-iodopyridin-2(1H)-one: is a halogenated heterocyclic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and iodine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
科学的研究の応用
Chemistry: 5-Chloro-3-iodopyridin-2(1H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .
Medicine: Its unique structure allows for the development of selective inhibitors and modulators .
Industry: In the industrial sector, 5-Chloro-3-iodopyridin-2(1H)-one is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes .
作用機序
Target of Action
The primary target of 5-Chloro-3-iodopyridin-2(1H)-one is the spleen tyrosine kinase (Syk) . Syk is a non-receptor tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, macrophage phagocytosis, and platelet activation .
Mode of Action
The compound interacts with its target, Syk, by binding to the kinase’s active site. This binding inhibits the phosphorylation activity of Syk, thereby preventing the downstream signaling events that lead to various immune responses .
Biochemical Pathways
The inhibition of Syk by 5-Chloro-3-iodopyridin-2(1H)-one affects several biochemical pathways. These include the B cell receptor signaling pathway and the Fc receptor signaling pathway, which are critical for the immune response. The compound’s action can lead to the suppression of these pathways, resulting in reduced immune responses .
Result of Action
The result of the compound’s action is the inhibition of Syk-mediated immune responses. This can lead to a decrease in the activation of immune cells and a reduction in the production of pro-inflammatory cytokines . Additionally, the compound has been used to synthesize azaindole derivatives with antibacterial and antifungal activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodopyridin-2(1H)-one typically involves halogenation reactions. One common method is the iodination of 5-chloropyridin-2(1H)-one using iodine and a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for 5-Chloro-3-iodopyridin-2(1H)-one often involve large-scale halogenation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions: 5-Chloro-3-iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used under controlled conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and pyridinones, which can be further utilized in different chemical and pharmaceutical applications .
類似化合物との比較
- 5-Chloro-3-iodo-pyridin-2-ylamine
- 3-Chloro-5-iodo-pyridine
- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Chloro-3-iodopyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and iodine atoms provides distinct reactivity and selectivity in chemical reactions, making it a versatile compound for various applications. Its unique structure also allows for the development of novel bioactive molecules with enhanced potency and selectivity .
特性
IUPAC Name |
5-chloro-3-iodo-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIIUJUXHIPYFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598932 |
Source


|
| Record name | 5-Chloro-3-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-28-5 |
Source


|
| Record name | 5-Chloro-3-iodo-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188057-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)



![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)

![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)



